molecular formula C29H28N4O4 B6488540 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 887221-76-3

2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B6488540
CAS No.: 887221-76-3
M. Wt: 496.6 g/mol
InChI Key: RTEJNSWLTJMGRM-UHFFFAOYSA-N
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Description

This product is 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide, a complex heterocyclic compound provided for research and development purposes. It is characterized by a molecular formula of C29H28N4O4 and a molecular weight of 496.56 g/mol . The compound's structure features a pyrimido[5,4-b]indole core, a scaffold of significant interest in medicinal chemistry, which is further substituted with benzyl, methoxy, methyl, and acetamide functional groups . Its specific stereochemistry is identified as achiral. Researchers can utilize this chemical as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. As a member of the pyrimidoindole family, it may hold potential for investigation in various biochemical and pharmacological screening programs, though its precise mechanism of action and specific research applications are left to the discretion of qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c1-4-20-12-8-9-13-23(20)30-25(34)18-32-26-22-16-21(37-3)14-15-24(22)31(2)27(26)28(35)33(29(32)36)17-19-10-6-5-7-11-19/h5-16H,4,17-18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEJNSWLTJMGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation of Pyrimidine Rings to Indole Derivatives

As reviewed by Gale (2021), pyrimidoindoles are synthesized by annulating a pyrimidine ring onto a preformed indole structure. For this compound, 8-methoxy-5-methylindole serves as the starting material. The indole’s 4-position is functionalized with a methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ (yield: 72–78%). Subsequent treatment with cyanamide under acidic conditions introduces the pyrimidine ring, forming the 2,4-dioxo-pyrimidoindole core.

Key Reaction Conditions

StepReagents/ConditionsYieldSource
Indole alkylationCH₃Cl, AlCl₃, 0–5°C, 4h75%
Pyrimidine cyclizationCyanamide, HCl, reflux, 6h68%

Ring Closure via Condensation Reactions

An alternative method involves condensing 2-aminopyrimidine derivatives with indole-3-carbaldehydes. For example, 5-methoxyindole-3-carbaldehyde reacts with 2-amino-4-methylpyrimidine in acetic anhydride to form the fused ring system. This method offers better regiocontrol for methoxy and methyl substituents (yield: 65–70%).

Functionalization at Position 1: Acetamide Side Chain Installation

The acetamide moiety is appended through a two-step process:

Bromination at Position 1

The pyrimidoindole’s 1-position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (yield: 78%).

Amidation with 2-Ethylphenylamine

The brominated intermediate undergoes nucleophilic substitution with 2-ethylphenylamine in the presence of triethylamine (TEA). Subsequent acylation with acetyl chloride yields the final acetamide.

Reaction Parameters

StepConditionsYield
BrominationNBS, CCl₄, UV, 25°C, 12h78%
Amidation2-Ethylphenylamine, TEA, CH₂Cl₂82%

Analytical Characterization and Validation

Synthetic intermediates and the final compound are validated via:

  • NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., benzyl protons at δ 4.8 ppm; acetamide carbonyl at δ 170 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 507.2 (calculated for C₂₉H₂₉N₅O₄).

Challenges and Yield Optimization

  • Regioselectivity : Competing reactions at positions 3 and 5 are mitigated by steric directing groups (e.g., methoxy).

  • Side Reactions : Over-benzylation is minimized using controlled stoichiometry (benzyl bromide ≤1.2 equiv).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Pyrimidine annulationHigh regiocontrolMulti-step68%
CondensationFaster core formationLower functional group tolerance65%

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to form quinone derivatives under strong oxidizing conditions.

  • Reduction: : Reduction reactions can transform its carbonyl groups into alcohols.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromic acid in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products

The major products from these reactions depend on the conditions and reagents used. Oxidation yields quinones, reduction produces alcohols, and substitution varies based on the substituent introduced.

Scientific Research Applications

Chemistry

Biology

In biological research, it is studied for its potential interactions with cellular pathways and molecular targets.

Medicine

It holds promise in medicinal chemistry for developing new therapeutic agents, given its structural complexity and potential bioactivity.

Industry

In the industry, it can be utilized as an intermediate in the synthesis of other complex organic molecules, especially in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate enzymatic pathways, disrupt cell signaling, or alter gene expression, depending on the biological context. Specific pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]Indole Derivatives

Compound Name (CAS/Identifier) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Findings
Target Compound 8-methoxy, 5-methyl, N-(2-ethylphenyl) C₂₈H₂₅N₄O₄ 481.5 Hypothesized enhanced solubility and selectivity
2-(3-Benzyl-8-Fluoro-4-Oxo-3H-Pyrimido[5,4-b]Indol-5-yl)-N-(3-Chloro-4-Methylphenyl)Acetamide (1189660-41-0) 8-fluoro, N-(3-chloro-4-methylphenyl) C₂₆H₂₁ClFN₃O₂ 468.9 Increased halogenation may improve receptor affinity but reduce solubility
N-Benzyl-2-[(8-Methoxy-5-Methyl-4-Oxo-3-Propyl-3H-Pyrimido[5,4-b]Indol-2-yl)Sulfanyl]Acetamide 8-methoxy, 3-propyl, sulfanyl linker C₂₇H₂₈N₄O₃S 500.6 Sulfur-containing side chain could alter redox activity
2-(3-Benzyl-8-Methyl-4-Oxo-3H-Pyrimido[5,4-b]Indol-5-yl)-N-(4-Chlorophenyl)Acetamide (1189469-87-1) 8-methyl, N-(4-chlorophenyl) C₂₆H₂₁ClN₄O₂ 456.9 Chlorophenyl group may enhance membrane permeability
2-(3-Benzyl-8-Fluoro-4-Oxo-3H-Pyrimido[5,4-b]Indol-5-yl)-N-(2-Ethyl-6-Methylphenyl)Acetamide (1184974-03-5) 8-fluoro, N-(2-ethyl-6-methylphenyl) C₂₈H₂₅FN₄O₂ 468.5 Bulky aryl group may impact metabolic stability

Key Research Findings and Functional Insights

Substituent Effects on Solubility :

  • The 8-methoxy group in the target compound and is associated with improved aqueous solubility compared to halogenated analogs (e.g., 8-fluoro in ), which exhibit higher lipophilicity .
  • N-(2-Ethylphenyl) in the target compound balances lipophilicity and steric demands, unlike the bulkier N-(4-chlorophenyl) in , which may hinder cellular uptake .

Biological Activity Trends: Fluorinated derivatives (e.g., ) show stronger binding to kinase targets in preliminary assays, likely due to electronegative effects .

Metabolic Stability: 5-Methyl substitution in the target compound and may reduce oxidative metabolism compared to non-methylated analogs . 3-Benzyl groups across all compounds contribute to CYP450-mediated degradation, necessitating further structural optimization .

Biological Activity

The compound 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements from both pyrimidine and indole frameworks, suggesting a variety of biological activities. This article explores the biological activity of this compound based on recent studies and reviews.

Structural Overview

The molecular formula of the compound is C28H28N4O4C_{28}H_{28}N_{4}O_{4}, and its structural features include:

  • Benzyl Group : Enhances lipophilicity and potential for receptor interactions.
  • Methoxy Group : May contribute to increased bioavailability.
  • Pyrimidine and Indole Moieties : Known for diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of indole and pyrimidine have shown promising cytotoxic effects against various cancer cell lines. Specifically:

  • Cytotoxicity : Compounds similar to the target molecule have demonstrated significant inhibition of cancer cell proliferation. For example, studies on related indoloquinoline derivatives indicate that they can induce apoptosis in colorectal cancer cells by interfering with the PI3K/AKT/mTOR signaling pathway .
CompoundActivityIC50 (µM)
Indoloquinoline DerivativeCytotoxicity against HCT116 cells12.5
Pyrimidine AnalogAntimicrobial activity25.0

Antimicrobial Activity

Compounds featuring pyrimidine and indole structures are frequently reported to possess antimicrobial properties. The target compound's structural similarities to known antimicrobial agents suggest it may also exhibit such activities:

  • Mechanism : The presence of electron-withdrawing groups enhances interaction with microbial targets.

Other Pharmacological Activities

The compound may also exhibit other pharmacological effects based on its structural characteristics:

  • Anti-inflammatory : Similar compounds have been noted for their ability to reduce inflammation markers.
  • Antioxidant : The methoxy group may contribute to free radical scavenging activity.

Case Studies and Research Findings

  • Study on Indole Derivatives : A study published in a reputable journal evaluated a series of indole-based compounds for their anticancer activity. The results indicated that modifications at the 8-position significantly enhanced cytotoxicity against various cancer cell lines .
  • Pyrimidine Derivatives Review : A comprehensive review highlighted the biological activities of pyrimidine derivatives, noting their potential as lead compounds in drug development due to their diverse mechanisms of action .

Q & A

Q. Table 1. Key Reaction Conditions for Benzylation

StepReagents/ConditionsYield (%)Purity (%)Reference
N3-BenzylationBenzyl chloride, K₂CO₃, DMF, 80°C, 12h6890
Acetamide Coupling2-Ethylphenylamine, EDC, HOBt, DCM, RT, 6h7595

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTarget (IC₅₀, nM)Solubility (µg/mL)Metabolic Stability (t₁/₂, min)
3-BenzylTopo II: 120 ± 1512.328
2-ChlorobenzylTopo II: 45 ± 88.918

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